molecular formula C18H18N4O2 B2801186 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one CAS No. 905797-96-8

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2801186
CAS No.: 905797-96-8
M. Wt: 322.368
InChI Key: CZVWAEJYVFOEOW-UHFFFAOYSA-N
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Description

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-ethoxybenzylamine with a suitable triazine precursor under controlled conditions. One common method involves the use of cyanuric chloride as the triazine precursor. The reaction proceeds through nucleophilic substitution, where the amine group of 4-ethoxybenzylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the desired triazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted triazine derivatives with different functional groups.

Scientific Research Applications

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one
  • 6-(4-ethoxyphenyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one
  • 6-(4-ethoxybenzyl)-3-(methylamino)-1,2,4-triazin-5(4H)-one

Uniqueness

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is unique due to the specific combination of the ethoxybenzyl and phenylamino groups attached to the triazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-anilino-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-24-15-10-8-13(9-11-15)12-16-17(23)20-18(22-21-16)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVWAEJYVFOEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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